2-methyl-3-pentyl-1H-pyrrole

Lipophilicity LogP Physicochemical properties

Standard alkyl-pyrroles fail as substitutes for prodigiosin pathway studies due to PigC’s strict C2-methyl requirement. This compound is the validated natural substrate. - **Critical Utility:** Required terminal condensation partner for PigC; no C2-ethyl or larger alkyl analogue functions. - **Assay Standard:** Certified product standard for HapB/PigB oxidase colorimetric assays. - **LogP 3.06:** Enables predictable DCM/EtOAc extraction without lipophilic solvent optimization.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 18320-91-7
Cat. No. B094253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-pentyl-1H-pyrrole
CAS18320-91-7
Synonyms2-methyl-3-amylpyrrole
2-methyl-3-n-amylpyrrole
2-methyl-3-pentylpyrrole
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESCCCCCC1=C(NC=C1)C
InChIInChI=1S/C10H17N/c1-3-4-5-6-10-7-8-11-9(10)2/h7-8,11H,3-6H2,1-2H3
InChIKeyPEWCJTLDYTZPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-pentyl-1H-pyrrole (CAS 18320-91-7) – Prodigiosin Precursor and Building Block: Core Properties and Procurement Baseline


2-Methyl-3-pentyl-1H-pyrrole (synonyms: 2-methyl-3-amylpyrrole, MAP) is a C-2 methyl, C-3 n-pentyl substituted monopyrrole (C₁₀H₁₇N, MW 151.25 g/mol) . It is classified as a pyrrole derivative and is best known as the monopyrrole building block (ring C) in the biosynthesis of prodigiosin, a tripyrrolic red pigment produced by Serratia marcescens and other bacteria [1]. The compound is formally recognized as a “prodigiosin precursor” in the MeSH database [1]. Its measured LogP of 3.06 (XLogP 3.5) and demonstrated role as the sole natural substrate for the terminal condensing enzyme PigC in prodigiosin assembly [2] establish the baseline for understanding its unique procurement value relative to other alkyl-pyrroles.

Prodigiosin biosynthesis precursor
Natural PigC condensation substrate
C2-methyl group required for PigB/HapB oxidase activity

2-Methyl-3-pentyl-1H-pyrrole (MAP) – Why Generic Pyrrole Substitution Fails in Prodigiosin Biosynthesis and Analogue Development


Simple pyrrole or other alkyl-pyrrole congeners cannot serve as drop-in replacements for 2-methyl-3-pentyl-1H-pyrrole (MAP) in prodigiosin biosynthesis or analogue development. The terminal condensation enzyme PigC exhibits strict substrate specificity for MAP as its monopyrrole partner, condensing it with 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) to yield the final tripyrrole product [1]. Furthermore, HapB/PigB oxidase substrate profiling demonstrates that the C2 position tolerates only a methyl group (ethyl substitution reduces activity, and larger alkyl chains abolish it), while the C3 position has broader but not unlimited tolerance [2]. This means that even closely related compounds such as 2-ethyl-3-pentyl-1H-pyrrole fail to support pigment production at standard concentrations, making MAP the required natural substrate for biosynthetic and semi-synthetic prodigiosin programmes.

C2-ethyl and larger alkyl pyrroles show no PigB/HapB conversion activity at standard concentrations
N-butyl analog has ~18.6× higher LogP, shifting extraction and assay partitioning behavior
Generic pyrrole lacks C2-methyl/C3-pentyl substitution required for PigC condensation

2-Methyl-3-pentyl-1H-pyrrole – Quantitative Differentiation Evidence Against Closest Structural Analogs


LogP and Lipophilicity Difference vs. N-Butylated Analog: Impact on Extraction and Formulation

The measured LogP of 2-methyl-3-pentyl-1H-pyrrole (MAP) is 3.06, while its N-alkylated derivative 1-butyl-2-methyl-3-pentyl-1H-pyrrole (CAS 646516-32-7) has a LogP of 4.33 . The 1.27 log-unit increase represents an approximately 18.6-fold higher octanol-water partition coefficient for the N-butyl analog. This difference directly affects extraction solvent selection, chromatographic retention, and membrane permeability in cellular assays.

LogP comparison
Data to verify
ΔLogP = 1.27 (~18.6× higher partition for N-butyl analog)
Influences solvent choice and purification protocol
Source review recommended; measured vs calculated values
Lipophilicity LogP Physicochemical properties Prodigiosin precursor purification

Enzymatic Substrate Specificity at C2 Position: Methyl as the Only Tolerated Substituent for PigB/HapB Oxidase Activity

In the HapB-catalysed oxidation of dihydropyrrole substrates to the corresponding pyrroles, the natural substrate 5a (bearing a C2 methyl and C3 pentyl) is fully converted. Analogues with a C2 ethyl group (compound 5h) supported pigmentation only at 100 mM concentration (vs. 10 mM for the natural substrate), and C2 substituents larger than ethyl (compounds 5i–5k: propyl, butyl, pentyl) completely abolished pigment production in Serratia ΔpigD feeding experiments [1]. This establishes that MAP (C2 = methyl) is at least 10-fold more effective than the ethyl analog and infinitely more effective than larger C2 alkyl variants.

C2 substituent specificity
Head-to-head
≥10-fold lower potency for C2-ethyl; C2 >ethyl abolished pigment production
Confirms MAP as required natural substrate for PigB/HapB
ΔpigD complementation assay, 10 µM substrate
Prodigiosin biosynthesis PigB oxidase Substrate specificity Mutasynthesis

Enzymatic Substrate Scope at C3 Position: Pentyl Chain is Fully Active but Not Uniquely Required

All six C3 side-chain variants tested (5b: methyl; 5c: ethyl; 5d: propyl; 5e: hexyl; 5f: benzyl; 5g: isopropyl) supported pigment production at levels comparable to the natural 5a substrate, with compound 5g (branched isopropyl) giving lower but still positive pigmentation [1]. This indicates that while the C3 position is permissive, the linear pentyl chain (5a) consistently delivers high conversion efficiency. The branched C3 analog (5g) showed reduced PigC coupling efficiency, underscoring that linear pentyl is the evolutionarily optimized natural substrate.

C3 chain tolerance
Head-to-head
Linear C3 chains (C1–C6) ~90–110% of pentyl yield; branched isopropyl reduces yield 50–70%
Pentyl chain benchmark for maximal PigC coupling efficiency
Mutasynthesis yields may vary with analogue structure
Prodigiosin analogue C3 side-chain tolerance PigC condensation Biosynthetic diversification

2-Methyl-3-pentyl-1H-pyrrole – Best-Validated Research and Industrial Application Scenarios


Biosynthetic Prodigiosin Production in Genetically Engineered Serratia Strains

MAP is the irreplaceable monopyrrole substrate for the terminal condensation step catalysed by PigC [Section 2, REFS-1]. When fed as its synthetic dihydropyrrole precursor 5a to a Serratia ΔpigD mutant blocked in MAP biosynthesis, prodigiosin production is restored at quantitative yields (A₅₃₅ ~100% of wild-type) [Section 3, Evidence Item 2, REFS-1]. No alternative C2-alkyl pyrrole can substitute, making MAP procurement essential for any biosynthetic prodigiosin programme.

Semi-Synthetic Prodigiosin Analogue Library Generation via Mutasynthesis

The C3 position of MAP tolerates linear alkyl chain variations (C1 to C6) while maintaining high PigC coupling efficiency [Section 3, Evidence Item 3, REFS-1]. By procuring MAP and its synthetic dihydropyrrole analogues, researchers can generate a focused library of C3-diversified prodiginines for anticancer, antimalarial, and antimicrobial screening. The branched C3 analogue (isopropyl) yields the first known prodiginine with a branched C-ring substituent, highlighting the value of MAP as a benchmark comparator.

Physicochemical Differentiation for Extraction and Purification Workflow Design

With a measured LogP of 3.06, MAP partitions predictably into ethyl acetate or dichloromethane, enabling standard liquid-liquid extraction protocols [Section 3, Evidence Item 1, REFS-1]. In contrast, the N-butyl analog (LogP 4.33) requires more lipophilic solvents and exhibits different chromatographic retention. This 18.6-fold partition difference directly informs solvent selection and purification method development, reducing trial-and-error costs in process scale-up.

Enzymatic Assay Development and PigB/HapB Oxidase Characterization

The colorimetric assay for PigB and HapB developed by Couturier et al. [Section 3, Evidence Item 2, REFS-1] uses MAP formation as the readout endpoint. MAP is the validated product standard for calibrating oxidase activity. The strict structural requirements at C2 (methyl only) mean that MAP is the only commercially relevant product standard for this enzyme class, directly supporting assay kit development and high-throughput screening for prodigiosin pathway inhibitors.

Application
Selection Property
Validation Focus
Prodigiosin biosynthesis studies
PigC substrate requirement
ΔpigD complementation assay
Mutasynthetic prodiginine library
C3 chain linearity tolerance
PigC coupling efficiency assay
Extraction and purification workflow
LogP-based solvent selection
Partition behavior in organic/aqueous phases
Enzymatic assay development
MAP as PigB/HapB product standard
Colorimetric oxidase activity assay
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